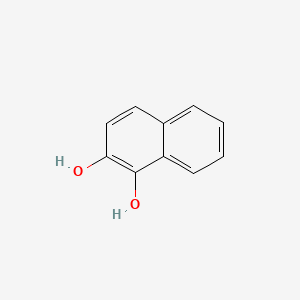

Naphthalene-1,2-diol

概要

説明

Synthesis Analysis

The synthesis of Naphthalene-1,2-diol derivatives and related compounds has been explored through various chemical reactions. For instance, the preparation of benzidine derivatives via oxidative self-coupling of N,N-dialkylanilines employs naphthalene-1,8-diylbis(diphenylmethylium) as an organic two-electron oxidant, demonstrating the compound's utility in synthesizing complex organic structures (Saitoh, Yoshida, & Ichikawa, 2006). Additionally, the enzymatic formation of 1,2-dihydrothis compound from naphthalene involves hydroxylation, highlighting a biological approach to its synthesis (Holtzman, Gillette, & Milne, 1967).

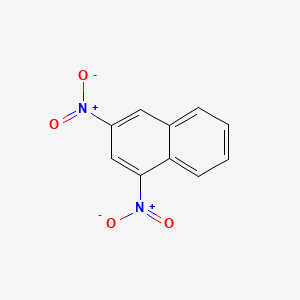

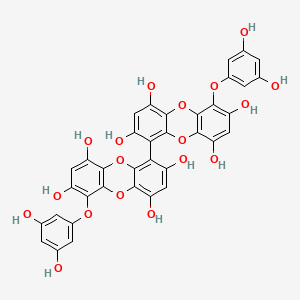

Molecular Structure Analysis

The molecular structure of this compound, like its parent compound naphthalene, features a planar aromatic system, which is crucial for its chemical behavior and interactions. Structural analysis by methods such as electron diffraction has provided insights into the precise geometries of naphthalene derivatives, affirming their planarity and symmetry within molecular configurations (Ketkar & Fink, 1981).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, demonstrating its versatility. For example, its role in the oxidative coupling of anilines and in reactions leading to the formation of phthalic anhydride underlines its reactivity towards electron transfer and ring cleavage processes (Wang, Atkinson, & Arey, 2007). These reactions are indicative of the compound's utility in organic synthesis and materials science.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular geometry and electronic configuration. These properties are essential for determining its applications in various chemical processes and for understanding its behavior in different environmental conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various chemical agents, acidity of the hydroxyl groups, and potential for forming derivatives, are central to its applications in chemical synthesis and industrial processes. The compound's interactions with radicals, its participation in electrophilic substitution reactions, and its ability to form complexes with metals and other chemical entities, are areas of ongoing research.

科学的研究の応用

1. Supramolecular Chemistry and Sensor Development

Naphthalene diimides (NDIs), which include naphthalene-1,2-diol derivatives, are significantly used in supramolecular chemistry. They have applications in developing sensors, molecular switching devices, and host-guest complexes. Their use in ion-channel design through ligand gating is also notable. These NDIs are involved in the development of gelators for sensing aromatic systems and in catalysis through anion-π interactions (Kobaisi et al., 2016).

2. Medicinal and Biological Applications

This compound is involved in various biological processes. For instance, it plays a role in the catalysis of cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene formation from naphthalene in biological systems, such as in naphthalene 1,2-dioxygenase systems (Wolfe et al., 2001). Moreover, derivatives of this compound, like naphthalene diimides, intercalate with DNA, offering potential medicinal applications.

3. Environmental and Bioremediation Applications

In environmental science, this compound is a metabolite in the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs). For instance, in microbial degradation processes, it forms from naphthalene-1,2-dicarboxylic acid and hydroxyl naphthoic acids, playing a role in the degradation of compounds like phenanthrene (Seo et al., 2006).

4. Applications in Organic Electronics

This compound derivatives, particularly naphthalene diimides, are used in the field of organic electronics. They are vital in the development of organic field effect transistors (OFETs) and solar cells due to their electron-deficient character and high electron affinity. Their photophysical properties are also advantageous for applications in artificial photosynthesis (Bhosale et al., 2008).

5. Photophysical Applications

Naphthalene diimides are used in developing brightly emissive compounds with applications across chemistry, biology, physics, medicine, and engineering. By core-derivatization, naphthalene diimides can be made highly fluorescent and functionalized for various uses (Maniam et al., 2019).

作用機序

Target of Action

The primary target of Naphthalene-1,2-diol, also known as 1,2-Dihydroxynaphthalene, is the enzyme 1,2-dihydroxynaphthalene dioxygenase . This enzyme is found in organisms like Pseudomonas sp. (strain C18) .

Mode of Action

This compound interacts with its target enzyme, 1,2-dihydroxynaphthalene dioxygenase, and is involved in the naphthalene catabolic pathway . It catalyzes the meta-cleavage of 1,2-dihydroxynaphthalene (1,2-DHN) to yield 2-hydroxychromene-2-carboxylic acid .

Biochemical Pathways

The compound plays a significant role in the naphthalene catabolic pathway . This pathway is crucial for the biodegradation of naphthalene, a polycyclic aromatic hydrocarbon . The compound’s interaction with its target enzyme leads to the production of 2-hydroxychromene-2-carboxylic acid .

Result of Action

The interaction of this compound with its target enzyme results in the production of 2-hydroxychromene-2-carboxylic acid . This is a crucial step in the naphthalene catabolic pathway, contributing to the biodegradation of naphthalene .

Safety and Hazards

将来の方向性

Naphthalene 1,2-dioxygenase participates in 4 metabolic pathways: 1- and 2-methylnaphthalene degradation, naphthalene and anthracene degradation, fluorene degradation, and ethylbenzene degradation . It employs one cofactor, iron . As of late 2007, 18 structures have been solved for this class of enzymes .

Relevant papers on Naphthalene-1,2-diol include “Comparison of the Toxicity of Naphthalene and Naphthalene-1,2 ” and “A theoretical study of the cis-dihydroxylation mechanism in naphthalene ”. These papers provide further insights into the properties and applications of this compound.

特性

IUPAC Name |

naphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPPAOGUKPJVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67293-06-5 ((monohydrate) | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30205985 | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

574-00-5 | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Naphthalenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R5017T335 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

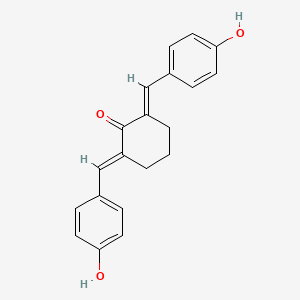

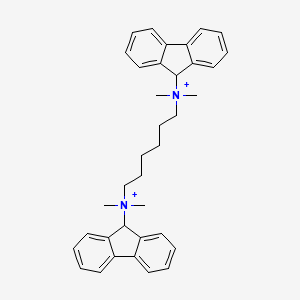

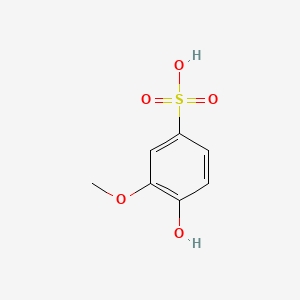

Feasible Synthetic Routes

Q & A

ANone: 1,2-dihydroxynaphthalene has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.

ANone: 1H and 13C NMR spectroscopic data for 1,2-dihydroxynaphthalene and its adamantyl and di-adamantyl derivatives have been reported, providing detailed information about their structure and conformation. []

ANone: 1,2-Dihydroxynaphthalene is a key intermediate in the bacterial degradation of naphthalene. [, , , , ] It is formed from the oxidation of (+)-cis-1(R),2(S)-dihydroxy-1,2-dihydronaphthalene by an NAD+-dependent dehydrogenase. [] This compound is further metabolized to salicylic acid through the action of 1,2-dihydroxynaphthalene dioxygenase. [, , , ]

ANone: 1,2-Dihydroxynaphthalene is considered the primary toxic agent in naphthalene-induced cataracts. [, ] It readily autoxidizes in neutral solutions to form 1,2-naphthoquinone and hydrogen peroxide, both of which can damage lens proteins and contribute to cataract formation. [, ]

ANone: Yes, certain aldose reductase inhibitors (ARIs), like AL01576, can effectively prevent naphthalene cataract in rats. [, ] The protective effect is likely due to the inhibition of the conversion of naphthalene dihydrodiol to 1,2-dihydroxynaphthalene, rather than direct inhibition of the dehydrogenase activity of aldose reductase. []

ANone: Yes, sodium selenite has been shown to protect hLECs from apoptosis induced by 1,2-dihydroxynaphthalene. [] This protective effect is linked to the activation of the PI3-K/Akt pathway and subsequent phosphorylation of Akt. []

ANone: 1,2-Dihydroxynaphthalene dioxygenase, an extradiol ring-cleavage enzyme, catalyzes the ring fission of 1,2-dihydroxynaphthalene. [, , , , , ] This enzyme requires Fe2+ for maximal activity and is often part of the naphthalene degradation pathway in various Pseudomonas strains. [, , , , , , , , ]

ANone: Extradiol dioxygenases, like 2,3-dihydroxybiphenyl dioxygenases, 3-methylcatechol dioxygenase, and catechol 2,3-dioxygenase, exhibit varying substrate specificities. [] While some dioxygenases show a relaxed substrate range, others, like the one from Pseudomonas pseudoalcaligenes KF707, have a very narrow substrate specificity. []

ANone: The ring cleavage of 1,2-dihydroxynaphthalene by the dioxygenase enzyme yields two main products: 2-hydroxychromene-2-carboxylate (HCCA) and trans-o-hydroxybenzylidenepyruvate (tHBPA). [] HCCA is the initial product, which slowly isomerizes to tHBPA, reaching an equilibrium between the two forms. []

ANone: Yes, there is evidence suggesting that enzymes from the naphthalene degradation pathway, specifically 1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase and 1,2-dihydroxynaphthalene dioxygenase, can transform certain 3,4-dihydroxylated biphenyl metabolites. [] This finding highlights the potential of utilizing naphthalene-degrading enzymes in bioremediation strategies for PCBs. []

ANone: Humic acids (HAs) can significantly influence the sorption and bioavailability of 1,2-dihydroxynaphthalene. [] The aromatic carbon content of HAs positively correlates with their ability to sorb 1,2-dihydroxynaphthalene, potentially reducing its toxicity to microorganisms. []

ANone: Yes, some microorganisms, like Sphingomonas xenophaga strain BN6, can utilize compounds formed during 1,2-dihydroxynaphthalene degradation as redox mediators to enhance the anaerobic reduction of azo dyes. [, ] Specifically, 4-amino-1,2-naphthoquinone and 4-ethanolamino-1,2-naphthoquinone, produced during 1,2-DHN breakdown, have been identified as key redox mediators in this process. []

ANone: Plasmid NAH7 carries genes encoding enzymes involved in the naphthalene degradation pathway. [, ] Studies using recombinant bacteria carrying NAH7-derived genes have provided valuable insights into the individual steps of naphthalene metabolism. [, ]

ANone: Yes, genetic analysis of Sphingomonas xenophaga BN6, capable of degrading naphthalenesulfonates, revealed a gene cluster with significant homology to genes involved in naphthalene degradation in other Sphingomonas strains. [] This suggests a shared evolutionary origin and similar genetic organization for the degradation of these aromatic compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]thio]-1-phenylethanone](/img/structure/B1222016.png)

![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1222020.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)

![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)

![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)

![2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1222039.png)